Trielaidin - 537-39-3

Trielaidin

Catalog Number: EVT-335953
CAS Number: 537-39-3
Molecular Formula: C57H104O6
Molecular Weight: 885.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trielaidin is a triglyceride composed of three elaidic acid molecules esterified to a glycerol backbone. Elaidic acid is the trans isomer of oleic acid, a monounsaturated fatty acid. [, , , ] Trielaidin is found naturally in partially hydrogenated vegetable oils, a process that converts some cis unsaturated fatty acids into trans fatty acids. [, , , ] As a pure compound, trielaidin serves as a reference standard in analytical chemistry for identifying and quantifying trans fatty acids in various matrices, including food products. [, , , ] It is also used in biological research to investigate the impact of trans fatty acids on metabolism and health. [, , , , , , , ]

Tristearin

  • Relevance: Tristearin serves as a key point of comparison to trielaidin in numerous studies exploring the impact of unsaturation and its isomerism on the physicochemical properties and biological effects of triglycerides. Specifically, studies often investigate the contrasting polymorphic behavior, crystallization kinetics, and melting points of these two compounds. For instance, one study found that while both tristearin and trielaidin can form a bilayered structure in their stable beta-phase, the introduction of the trans double bond in trielaidin can influence the formation of different polymorphic forms at lower temperatures. [] Additionally, tristearin is frequently used alongside trielaidin in constructing calibration curves for analytical techniques like infrared spectroscopy to determine trans-fat content in various food products. [, ]

Triolein

    Methyl Elaidate

    • Relevance: Methyl elaidate plays a crucial role in accurately determining the trans fatty acid content in oils and fats, especially when using analytical techniques like infrared (IR) spectroscopy and gas chromatography. [, , ] Its well-defined trans double bond allows for precise calibration and quantification of trans isomers in samples.

    Trilinolein

    • Relevance: Trilinolein is often studied alongside trielaidin to understand how the degree of unsaturation and double bond configuration influences the physical and biological properties of triglycerides. [] Specifically, research investigates their comparative effects on serum and liver lipid levels, as well as their impact on cholesterol metabolism.

    Trilinoelaidin

    • Relevance: Trilinoelaidin is directly relevant to trielaidin as it represents the trans isomer of another polyunsaturated triglyceride. Studying both compounds allows researchers to elucidate the specific impacts of trans fatty acids on lipid metabolism and absorption, independent of the degree of unsaturation. []

    Trivaccinin

    • Relevance: Trivaccinin is structurally similar to trielaidin, with both containing a trans double bond in their fatty acid chains. Studies comparing these two triglycerides help to elucidate the influence of the position of the trans double bond on the physical properties and polymorphism of these fats. []

    Sorbitan Tristearate (STS)

    • Relevance: Research investigates the influence of sorbitan tristearate on the thermal and structural properties of monoacid triglycerides, including trielaidin. [] Studies explore how the presence of STS affects the crystalline transitions, intersolubility, and phase behavior of trielaidin, providing valuable insights into the interactions between triglycerides and food additives.

    1,3-Dioleoyl-2-Stearoyl Glycerol (OSO)

    • Relevance: OSO is important for understanding the packing behavior of triglycerides with different fatty acid compositions at the sn-2 position compared to trielaidin. Research has shown that the presence of the saturated stearic acid in the sn-2 position of OSO leads to the formation of different polymorphic forms compared to trielaidin. [] This highlights the impact of acyl chain composition and position on the structural organization of triglycerides.

    1,3-Dioleoyl-2-Vaccenoyl Glycerol (OVO)

    • Relevance: Like OSO, the inclusion of OVO in studies comparing triglyceride structures provides further evidence for the influence of the fatty acid at the sn-2 position on the overall polymorphic behavior and physical characteristics of these lipids. []

    1,3-Dioleoyl-2-Elaidoyl Glycerol (OEO)

    • Relevance: OEO's structure is particularly relevant to trielaidin as it retains the trans-unsaturated elaidic acid while incorporating oleic acid chains. Comparing the properties of OEO to trielaidin helps researchers isolate the impact of having a mixed fatty acid composition versus a homogeneous one, like in trielaidin. []
    Synthesis Analysis

    Trielaidin can be synthesized through the esterification of glycerol with elaidic acid. The process typically involves the following steps:

    1. Reactants: Glycerol and elaidic acid.
    2. Catalyst: An acid catalyst, commonly sulfuric acid, is used to facilitate the reaction.
    3. Conditions: The reaction is conducted at elevated temperatures ranging from 150°C to 200°C. A vacuum may be applied to remove water produced during the esterification process, driving the reaction towards product formation.

    The synthesis can be monitored using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of trielaidin and assess the purity of the product.

    Molecular Structure Analysis

    The molecular structure of trielaidin features three trans double bonds in its fatty acid chains, which significantly influences its physical properties. The trans configuration allows for a more linear arrangement compared to cis fatty acids, resulting in:

    • Rigidity: The straight-chain structure of trielaidin leads to higher melting points than its cis counterparts, making it solid at room temperature.
    • Polymorphism: Trielaidin exhibits different crystalline forms depending on temperature and processing conditions, which can affect its stability and behavior in biological systems.

    Structural Data

    • Molecular Formula: C57H104O6C_{57}H_{104}O_6
    • Molecular Weight: 885.45 g/mol
    • Structural Features: Three trans double bonds (trans-9-octadecenoic acid) attached to a glycerol backbone.
    Chemical Reactions Analysis

    Trielaidin participates in several chemical reactions:

    1. Oxidation: Under exposure to light or heat, trielaidin can oxidize to form peroxides and other oxidation products.
    2. Hydrolysis: In the presence of water and either an acid or base catalyst, trielaidin can hydrolyze back into glycerol and elaidic acid.
    3. Isomerization: Thermal conditions can induce cis-trans isomerization, converting elaidic acid into its cis form, oleic acid.

    These reactions are crucial for understanding its stability and reactivity in various environments.

    Mechanism of Action

    Trielaidin functions primarily through its incorporation into biological membranes and lipid structures. Its mechanism of action includes:

    • Integration into Membranes: The rigid structure of trielaidin affects membrane fluidity and functionality, potentially disrupting normal lipid bilayer properties.
    • Biochemical Interactions: Trielaidin's distinct spatial conformation influences how it interacts with enzymes and receptors within biological systems, which may lead to various metabolic effects.

    Research indicates that trans fatty acids like trielaidin are associated with adverse health outcomes, including cardiovascular diseases.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of trielaidin are critical for its applications:

    • Appearance: Typically a solid at room temperature due to its trans configuration.
    • Melting Point: Higher than that of cis fatty acids due to increased rigidity.
    • Solubility: Generally less soluble in water compared to cis fatty acids but soluble in organic solvents.

    Key Properties

    • Density: Approximately 0.9 g/cm³.
    • Refractive Index: Varies based on purity but generally around 1.46.

    These properties influence how trielaidin behaves in food products and biological systems.

    Applications

    Trielaidin has several scientific applications:

    1. Food Industry: Used as an ingredient in margarine and shortening due to its stability at high temperatures.
    2. Biochemical Research: Serves as a model compound for studying the effects of trans fats on health and metabolism.
    3. Pharmaceuticals: Investigated for potential roles in drug formulation due to its unique structural properties.

    Trielaidin's role in research highlights the ongoing investigation into trans fats' health impacts and their functional properties in various applications .

    Properties

    CAS Number

    537-39-3

    Product Name

    Trielaidin

    IUPAC Name

    2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate

    Molecular Formula

    C57H104O6

    Molecular Weight

    885.4 g/mol

    InChI

    InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+

    InChI Key

    PHYFQTYBJUILEZ-WUOFIQDXSA-N

    SMILES

    CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

    Solubility

    Insoluble in water
    Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

    Synonyms

    (9E,9’E,9’’E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; _x000B_(E,E,E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; Glycerol Trielaidate; Trielaidoylglycerol

    Canonical SMILES

    CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

    Isomeric SMILES

    CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

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